molecular formula C16H22N2O4 B13039695 Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate

Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate

Cat. No.: B13039695
M. Wt: 306.36 g/mol
InChI Key: VYUMEEOXOUUJKK-CHWSQXEVSA-N
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Description

Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate is a complex organic compound with the molecular formula C16H22N2O4 It is characterized by a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, and pyridinyl groups are introduced through substitution reactions using specific reagents and catalysts.

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cis-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate: Similar in structure but may have different substituents or functional groups.

    Trans-1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate: A stereoisomer with different spatial arrangement of atoms.

    1-Tert-Butyl3-Methyl2-(Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate: Without the cis configuration.

Uniqueness

This compound is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different interactions with molecular targets compared to its trans isomer or other similar compounds .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (2S,3R)-2-pyridin-3-ylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-7-12(14(19)21-4)13(18)11-6-5-8-17-10-11/h5-6,8,10,12-13H,7,9H2,1-4H3/t12-,13-/m1/s1

InChI Key

VYUMEEOXOUUJKK-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CN=CC=C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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